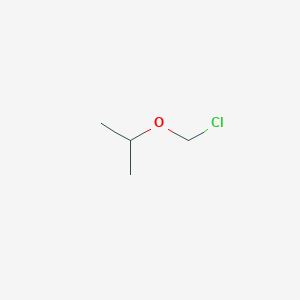
2,3-Dimethylbutanoyl chloride
Vue d'ensemble
Description
2,3-Dimethylbutanoyl chloride is a chemical compound with the molecular formula C6H11ClO . It is used as a reagent in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbutanoyl chloride consists of a butanoyl group (a four-carbon chain) with two methyl groups (CH3) attached to the second and third carbons, and a chloride (Cl) attached to the carbonyl carbon (C=O) of the butanoyl group . The InChI code for this compound is 1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethylbutanoyl chloride include a molecular weight of 134.60 g/mol, a computed XLogP3-AA value of 2.6, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .
Applications De Recherche Scientifique
Intermediate in Sweetener Synthesis
2,3-Dimethylbutanoyl chloride is utilized in the synthesis of 3,3-Dimethylbutyraldehyde (DMBD), a key intermediate in the production of the high-intensity sweetener neotame. A method involving chlorination and catalytic hydrogenation under atmospheric pressure has been developed for efficient synthesis of DMBD from 3,3-dimethylbutanoic acid, using 2,3-dimethylbutanoyl chloride as an intermediate. The process achieves a yield of 92% for 2,3-dimethylbutanoyl chloride under optimized conditions, demonstrating its significance in industrial sweetener production (Xun Yu-jun, 2009).
Catalyst in Hydrogenation Processes
In another study, 2,3-dimethylbutanoyl chloride is selectively hydrogenated to 3,3-dimethylbutyraldehyde using a silica-supported Pd nanoparticle catalyst. This novel method shows improved yield and selectivity compared to traditional catalysts, highlighting the potential of 2,3-dimethylbutanoyl chloride in advanced catalytic applications (Sifang Li, Guoqin Chen, Lan Sun, 2011).
Thermal Stability Studies
The thermal stability of related compounds, such as 3,3-Dimethylbutanol-2 and 2,3-dimethylbutanol-2, has been analyzed to understand the decomposition mechanisms of these types of molecules. Such studies provide insights into the stability and reactivity of compounds like 2,3-dimethylbutanoyl chloride under various conditions, which is crucial for their application in various industrial processes (W. Tsang, 1976).
Application in Organohalogen Chemistry
2,3-Dimethylbutanoyl chloride is involved in reactions with other organohalogen compounds, demonstrating its utility in the synthesis of complex organohalogen molecules. These reactions are important for the development of new materials and chemicals with specific properties (E. Z. Said, A. E. Tipping, 1972).
Safety And Hazards
2,3-Dimethylbutanoyl chloride is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .
Propriétés
IUPAC Name |
2,3-dimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXBWNOORYUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502121 | |
| Record name | 2,3-Dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutanoyl chloride | |
CAS RN |
51760-90-8 | |
| Record name | 2,3-Dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)












